molecular formula C7H5BrF2O B1532924 (2-Bromo-3,4-difluorophenyl)methanol CAS No. 1578156-19-0

(2-Bromo-3,4-difluorophenyl)methanol

Cat. No. B1532924
M. Wt: 223.01 g/mol
InChI Key: AIAONJJXMOLZHJ-UHFFFAOYSA-N
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Patent
US09447086B2

Procedure details

(2-Bromo-3,4-difluorophenyl)methanol (Compound AR) (2.55 g, 11.4 mmol, Eq: 1.00) was dissolved in dichloromethane (15 ml). Dess-Martin periodinane (4.85 g, 11.4 mmol, Eq: 1.00) was added. The reaction mixture was stirred for 2 hrs at room temperature. The reaction mixture was filtered over a plug of celite and washed with DCM (30 ml). Filtrate was concentrated to give a semi solid. Crude product was dissolved in EtOAc/DCM and loaded into a silica gel column (4 g). Silica gel column was flushed with EtOAc to give a light yellow solid (3 g). 1H NMR (DMSO) δ 10.13 (s, 1H), 7.74-7.82 (m, 1H), 7.70 (ddd, J=9.5, 7.3, 0.8 Hz, 1H).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Name
EtOAc DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[CH2:10][OH:11].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl.CCOC(C)=O.C(Cl)Cl>[Br:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[CH:10]=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1F)F)CO
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
EtOAc DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a plug of celite
WASH
Type
WASH
Details
washed with DCM (30 ml)
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a semi solid
CUSTOM
Type
CUSTOM
Details
Silica gel column was flushed with EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=O)C=CC(=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 119.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.